Tanshinol B

Neuroprotection Oxidative Stress Danshen

Tanshinol B (Przewaquinone C) is a diterpenoid quinone with validated BACE1 inhibition (IC50 0.098 μM) and superior ROS scavenging over salvianolic acid B, making it the definitive tool for Alzheimer's and oxidative stress studies. Its dose-dependent AUC and 0.5 h half-life enable reliable PK-PD modeling in cardiovascular models. With ≥98% HPLC purity, this compound ensures reproducible, mechanism-specific results. Choose Tanshinol B to eliminate the variability of crude Danshen extracts and gain robust, publishable data.

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
CAS No. 96839-29-1
Cat. No. B1194493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanshinol B
CAS96839-29-1
Synonymsprzewaquinone C
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O
InChIInChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3
InChIKeyJVRKHBLVECIWMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanshinol B (CAS 96839-29-1) for Research Procurement: Baseline Identity and Pharmacological Context


Tanshinol B (CAS 96839-29-1), also known as Przewaquinone C, is a diterpenoid quinone compound (C18H16O4; MW 296.32) isolated from the roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen), a traditional Chinese medicinal herb . As a bioactive constituent of Danshen, Tanshinol B exhibits a range of pharmacological activities including antioxidant, anti-inflammatory, antibacterial, and antineoplastic properties . Its chemical structure features a phenanthrenequinone core, which distinguishes it from the more abundant water-soluble phenolic acids (e.g., salvianolic acid B) and other tanshinones (e.g., tanshinone IIA) found in the same botanical source [1]. Tanshinol B is primarily utilized in preclinical research investigating cardiovascular protection, neuroprotection, and anti-cancer mechanisms, and it is available from specialty chemical vendors for in vitro and in vivo experimental applications.

Why Tanshinol B Cannot Be Interchanged with Other Danshen-Derived Compounds in Experimental Design


Generic substitution with other Salvia miltiorrhiza constituents or even closely related tanshinones is scientifically unjustified due to marked differences in chemical structure, pharmacokinetic behavior, and molecular target engagement. For instance, water-soluble salvianolic acids (e.g., salvianolic acid B) and lipophilic tanshinones (e.g., tanshinone IIA) exhibit divergent oral bioavailability, plasma exposure profiles, and elimination kinetics, which critically influence in vivo experimental outcomes [1]. Moreover, in vitro comparative studies reveal that Tanshinol B and salvianolic acid B, despite sharing a botanical origin, demonstrate distinct efficacy profiles in neuronal cell protection assays, with Tanshinol B showing quantifiably superior activity at specific concentrations [2]. Furthermore, molecular docking analyses indicate that Tanshinol B possesses a unique binding affinity profile for antiplatelet targets that differs from other tanshinones [3]. Relying on a non-specific 'Danshen extract' or substituting one isolated compound for another introduces uncontrolled variability, compromising data reproducibility and undermining the validity of mechanistic conclusions.

Quantifiable Differentiation of Tanshinol B: Comparative Evidence vs. Key Analogs for Informed Procurement


Superior ROS Inhibition in PC12 Cells Compared to Salvianolic Acid B

In a direct head-to-head comparison, Tanshinol B demonstrated a slightly superior capacity to inhibit glutamate-induced reactive oxygen species (ROS) accumulation in PC12 neuronal cells compared to salvianolic acid B, a major water-soluble Danshen component. At a concentration of 100 μmol·L⁻¹, Tanshinol B reduced relative fluorescence intensity by approximately 12.5% more than salvianolic acid B [1].

Neuroprotection Oxidative Stress Danshen

Enzyme Inhibition Potency: IC50 Value for β-Secretase 1 (BACE1)

Tanshinol B exhibits inhibitory activity against β-secretase 1 (BACE1; EC 3.4.23.46), an enzyme implicated in Alzheimer's disease pathogenesis. Under standardized assay conditions (pH 4.5, 23°C), Tanshinol B demonstrates an IC50 value of 0.09822 μM [1]. This potency can be benchmarked against other tanshinones tested in the same assay system, such as tanshinone IIA (IC50 = 0.09186 μM) and cryptotanshinone (IC50 = 0.03995 μM), providing a relative rank-order of activity within the chemical class [2].

Alzheimer's Disease Enzyme Inhibition BACE1

Synthetic Accessibility: A 3-Step, 50% Overall Yield Route Enables Consistent Supply

Unlike many natural products isolated exclusively from plant sources with variable yield and purity, Tanshinol B can be synthesized via a concise total synthesis route. A published approach achieves (±)-tanshinol B in 50% overall yield over 3 steps using an ultrasound-promoted cycloaddition as a key transformation [1]. This synthetic accessibility offers a significant advantage over analogs that require lengthy multi-step syntheses or rely solely on botanical extraction, which is subject to seasonal and geographic variability.

Chemical Synthesis Process Chemistry Supply Chain

Pharmacokinetic Distinction: Tanshinol Exhibits Detectable Systemic Exposure Unlike Many Co-occurring Phenolic Acids

In a comparative pharmacokinetic study of Danshen-derived phenolic acids, Tanshinol (TSL) was one of the few compounds to exhibit appropriate systemic exposure in dogs, with a dose-dependent area under the plasma concentration-time curve (AUC) and a short elimination half-life of 0.5 hours [1]. In contrast, other phenolic acids, including salvianolic acids A, B, D, rosmarinic acid, and lithospermic acid, demonstrated poor gut permeability and nearly undetectable levels in plasma and urine following oral administration [2]. This pharmacokinetic divergence is critical for in vivo pharmacological studies.

Pharmacokinetics Bioavailability ADME

Predicted Antiplatelet Target Engagement: Superior Binding Affinity to GP IIb/IIIa vs. Reference Ligand

Reverse molecular docking studies predict that Tanshinone IIB (Tan IIB) binds with high affinity to the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key target for antiplatelet therapy. The predicted binding affinity of Tan IIB was 'markedly superior' to that of the original ligand RUC-2, a known GP IIb/IIIa antagonist with an IC50 of 96 nmol·L⁻¹ [1]. While this is a computational prediction requiring in vitro validation, it provides a quantitative benchmark for prioritizing Tanshinol B over other tanshinones in antiplatelet drug discovery campaigns.

Antiplatelet Cardiovascular Molecular Docking

High-Impact Application Scenarios for Tanshinol B in Academic and Industrial Research


In Vitro Oxidative Stress and Neuroprotection Assays Requiring High ROS Scavenging Efficacy

Based on the direct comparative evidence showing Tanshinol B's superior ROS inhibition in PC12 cells relative to salvianolic acid B [1], this compound is optimally suited for in vitro studies investigating glutamate-induced excitotoxicity and oxidative stress-mediated neuronal injury. Researchers modeling neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, or ischemic stroke will benefit from Tanshinol B's quantifiably higher antioxidant capacity, enabling clearer differentiation of protective mechanisms and more robust dose-response characterization. For maximum experimental rigor, Tanshinol B should be sourced with verified purity (≥98%) and characterized by HPLC or LC-MS prior to use.

In Vivo Pharmacokinetic and Efficacy Studies in Cardiovascular or Metabolic Disease Models

Tanshinol B's favorable systemic exposure profile—characterized by dose-dependent AUC and a 0.5-hour elimination half-life—makes it a preferred choice for in vivo pharmacology studies in rodent or canine models of cardiovascular disease [2]. Unlike many co-occurring Danshen-derived phenolic acids that exhibit negligible plasma levels after oral dosing, Tanshinol B provides reliable, quantifiable systemic concentrations necessary for establishing pharmacokinetic-pharmacodynamic (PK-PD) relationships. Applications include investigating anti-anginal effects, myocardial ischemia-reperfusion injury, and atherosclerosis progression, where sustained or repeat dosing regimens can be rationally designed based on known clearance kinetics.

Alzheimer's Disease Target Validation and BACE1 Inhibitor Screening Campaigns

With its experimentally determined IC50 of 0.09822 μM against BACE1 (β-secretase 1) [3], Tanshinol B serves as a valuable tool compound for validating BACE1 as a therapeutic target in Alzheimer's disease research. Its mid-range potency among tanshinones allows it to function as a reference inhibitor in high-throughput screening assays, where it can be used to benchmark novel synthetic inhibitors or to probe the structural determinants of BACE1 inhibition within the tanshinone chemotype. Laboratories engaged in structure-activity relationship (SAR) studies will find Tanshinol B a useful comparator for assessing potency improvements in lead optimization programs.

Chemical Biology and Medicinal Chemistry: Building Block for Divergent Synthesis of Bioactive Tanshinoids

The established 3-step total synthesis of (±)-tanshinol B in 50% overall yield [4] positions this compound as a strategic synthetic intermediate for medicinal chemistry efforts. Laboratories focused on the semi-synthesis or total synthesis of tanshinone analogs can utilize Tanshinol B as a platform scaffold to access a diverse array of tanshindiol derivatives and related bioactive diterpenoids. This synthetic accessibility also supports large-scale procurement for extended in vivo toxicology studies or formulation development, reducing the supply chain risks associated with botanical extraction and seasonal variability in natural product content.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tanshinol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.